molecular formula C10H9IN2 B2355034 1-benzyl-3-iodo-1H-pyrazole CAS No. 1026893-32-2

1-benzyl-3-iodo-1H-pyrazole

Cat. No.: B2355034
CAS No.: 1026893-32-2
M. Wt: 284.1
InChI Key: MOWNQEYFXDLQQA-UHFFFAOYSA-N
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Description

1-Benzyl-3-iodo-1H-pyrazole is a heterocyclic building block with the molecular formula C 10 H 9 IN 2 and a molecular weight of 284.10 g/mol . It is characterized by its CAS Number 1026893-32-2 . The iodine atom at the 3-position of the pyrazole ring makes this compound a versatile intermediate for various cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in medicinal chemistry for creating diverse molecular libraries. Pyrazole derivatives, as a class, are recognized as potent medicinal scaffolds and exhibit a wide spectrum of biological activities in research settings . They are frequently investigated for applications including anticancer , anti-inflammatory , and antimicrobial agent development. Specifically, 1-benzyl-1H-pyrazole derivatives have been identified in scientific literature as key structural motifs in the design of Receptor Interacting Protein 1 (RIP1) kinase inhibitors, which are studied for their potential role in regulating necroptosis (a form of programmed cell death) . The availability of this iodinated pyrazole provides researchers with a valuable starting point for structure-activity relationship (SAR) studies and the synthesis of more complex bioactive molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2/c11-10-6-7-13(12-10)8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWNQEYFXDLQQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Advanced Derivatization Chemistry of 1 Benzyl 3 Iodo 1h Pyrazole

Palladium-Catalyzed Cross-Coupling Reactions at the Iodo Position

The carbon-iodine bond at the C3-position of 1-benzyl-3-iodo-1H-pyrazole is particularly amenable to oxidative addition by palladium(0) species, initiating a catalytic cycle that enables various cross-coupling reactions. This approach is one of the most powerful strategies for the functionalization of the pyrazole (B372694) ring.

Sonogashira Coupling with Terminal Alkynes for C3-Alkynylated Pyrazoles

The Sonogashira coupling reaction is a cornerstone method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is efficiently catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. For this compound, this reaction provides a direct route to C3-alkynylated pyrazoles, which are valuable intermediates in organic synthesis.

The general reaction scheme involves the coupling of the iodopyrazole with a terminal alkyne under standard Sonogashira conditions. Research on analogous N-protected 3-iodopyrazoles has demonstrated that these reactions proceed in high yields. arkat-usa.org For instance, the coupling of N-protected 3-iodopyrazoles with phenylacetylene (B144264) has been successfully performed, indicating the feasibility of this transformation on the 1-benzyl substituted scaffold. arkat-usa.org

Typical conditions for the Sonogashira coupling of 3-iodopyrazole derivatives are summarized in the table below. The choice of palladium source, ligand, copper salt, and base can be optimized to achieve high yields and accommodate a variety of terminal alkynes.

Table 1: Representative Conditions for Sonogashira Coupling of 3-Iodopyrazoles

Palladium Catalyst Copper(I) Co-catalyst Base Solvent Typical Yield
Pd(PPh₃)₂Cl₂ CuI Triethylamine (Et₃N) DMF or Toluene (B28343) High
Pd(OAc)₂ CuI Diisopropylamine (i-Pr₂NH) THF Good to High

This interactive table is based on typical conditions reported for Sonogashira couplings of iodopyrazoles and related aryl iodides.

The scope of the reaction is broad, allowing for the introduction of various aryl-, heteroaryl-, and alkyl-substituted acetylenes at the C3-position of the pyrazole ring.

Suzuki-Miyaura Coupling for C3-Arylated Pyrazoles

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forges a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or ester. This reaction is widely used for the synthesis of biaryl compounds. For this compound, the Suzuki-Miyaura coupling provides an efficient pathway to C3-arylated pyrazoles, which are prevalent motifs in pharmacologically active molecules. nih.gov

The reaction of this compound with various arylboronic acids in the presence of a palladium catalyst and a base leads to the formation of 1-benzyl-3-aryl-1H-pyrazoles. Studies on similar N-unprotected bromopyrazoles have shown that the reaction proceeds effectively, suggesting that the more reactive iodo-substituted pyrazole will also be a suitable substrate. nih.gov The use of robust catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands, is crucial for achieving high efficiency, especially with challenging substrates. nih.gov

Table 2: Conditions for Suzuki-Miyaura Coupling of Halogenated Pyrazoles

Palladium Precatalyst Ligand Base Solvent System Typical Yield
Pd(OAc)₂ SPhos or XPhos K₃PO₄ Dioxane / H₂O Good to Excellent
Pd₂(dba)₃ Buchwald Ligands Cs₂CO₃ Toluene or THF High

This interactive table is based on conditions reported for Suzuki-Miyaura couplings of pyrazole halides. nih.govnih.govrsc.org

The reaction tolerates a wide range of functional groups on the arylboronic acid partner, including electron-donating and electron-withdrawing substituents, as well as various heterocyclic boronic acids.

Heck-Mizoroki Reactions for C3-Alkenylated Pyrazoles

The Heck-Mizoroki reaction facilitates the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, resulting in the formation of a substituted alkene. This transformation allows for the introduction of a vinyl group at the C3-position of this compound, yielding C3-alkenylated pyrazoles. These products can serve as precursors for further synthetic manipulations.

While studies specifically on the C3-iodo-1-benzylpyrazole are not abundant, research on the Heck-Mizoroki reaction of other 1-protected-iodopyrazoles provides a strong basis for its applicability. For example, the reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes has been successfully demonstrated. clockss.org The principles governing the reactivity of the C-I bond in these systems are directly transferable. Key to the success of this reaction is the choice of palladium catalyst, ligand, and base.

Table 3: Key Parameters in the Heck-Mizoroki Reaction of Iodopyrazoles

Parameter Examples Role in the Reaction
Palladium Source Pd(OAc)₂, Pd₂(dba)₃ Forms the active Pd(0) catalyst
Ligand P(OEt)₃, PPh₃, Buchwald-type ligands Stabilizes the palladium catalyst and influences reactivity and selectivity
Base Et₃N, K₂CO₃, NaOAc Neutralizes the HX formed during the reaction

| Alkene Partner | Methyl acrylate, Styrene, Acrylonitrile | Introduces the alkenyl group |

This interactive table is based on findings from the Heck-Mizoroki reaction of related iodopyrazole systems. clockss.org

The reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer of the resulting C3-alkenylated pyrazole.

Considerations for Ligand Design and Catalyst Optimization in Cross-Coupling

The success and efficiency of palladium-catalyzed cross-coupling reactions involving this compound are critically dependent on the choice of the catalyst system, particularly the phosphine ligand. The ligand plays a multifaceted role by influencing the stability, reactivity, and selectivity of the palladium catalyst.

Steric Effects: The steric bulk of the ligand is another crucial parameter. Bulky ligands, such as the biaryl phosphines developed by Buchwald and others, can facilitate the reductive elimination step and prevent catalyst deactivation pathways like β-hydride elimination. nih.gov They can also promote the formation of monoligated palladium species, which are often the most active catalysts.

For the Sonogashira, Suzuki-Miyaura, and Heck-Mizoroki reactions of this compound, a systematic screening of ligands is often necessary to identify the optimal conditions for a specific substrate combination. Pyrazole-based P,N-ligands have also been developed and shown to be effective in Suzuki coupling reactions, offering an interesting alternative to traditional phosphine ligands. umich.edu The optimization process also involves the careful selection of the palladium precursor, base, solvent, and reaction temperature to maximize the yield and minimize side reactions.

Other Metal-Mediated and Organometallic Reactions

Beyond palladium catalysis, the iodo group at the C3 position can be exploited to generate other reactive organometallic species, further expanding the synthetic utility of this compound.

Formation and Reactivity of Grignard Reagents from this compound

The reaction of this compound with magnesium metal can, in principle, lead to the formation of the corresponding Grignard reagent, 1-benzyl-1H-pyrazol-3-ylmagnesium iodide. However, a more common and often higher-yielding method for preparing such reagents from less reactive halides is through an iodine-magnesium exchange reaction. This involves treating the iodopyrazole with a more reactive Grignard reagent, such as isopropylmagnesium chloride or ethylmagnesium bromide.

Studies on the closely related 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole have shown that this iodine-magnesium exchange is a viable route. arkat-usa.orgresearchgate.net For instance, treatment with i-PrMgCl·LiCl can generate the pyrazol-3-ylmagnesium species. However, the reactivity can be complex; in some cases, attempts to form the Grignard reagent from 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole with EtMgBr did not lead to the desired product, while using i-PrMgBr in the presence of LiBr showed some conversion. researchgate.net

Table 4: Reactivity of a 3-Iodopyrazole Analogue with Grignard Reagents

Starting Material Grignard Reagent Additive Result
1-(1-ethoxyethyl)-3-iodo-1H-pyrazole EtMgBr None No reaction

This interactive table is based on the reported reactivity of a protected 3-iodopyrazole. researchgate.net

Once formed, the 1-benzyl-1H-pyrazol-3-ylmagnesium halide is a potent nucleophile and a strong base. It can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to introduce new functional groups at the C3 position. mnstate.edu For example, quenching the Grignard reagent with N,N-dimethylformamide (DMF) would yield the corresponding 1-benzyl-1H-pyrazole-3-carbaldehyde, a valuable synthetic intermediate. The successful formation and trapping of these Grignard reagents provide a complementary approach to the palladium-catalyzed methods for the derivatization of the pyrazole core.

Directed ortho-Lithiation Strategies Adjacent to the Pyrazole Nitrogen

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the context of N-substituted pyrazoles, lithiation typically occurs at the C5 position, which is adjacent (ortho) to the pyrazole nitrogen at the N1 position. This regioselectivity is guided by the coordination of the organolithium reagent to the lone pair of electrons on the sp²-hybridized N2 nitrogen atom, which directs the deprotonation of the nearest available proton at C5.

While the pyrazole ring itself directs lithiation to C5, the N-benzyl group is generally not susceptible to directed ortho-lithiation on its own phenyl ring by the pyrazole moiety under standard conditions. The primary pathway for lithiation-based functionalization adjacent to the pyrazole nitrogen is therefore the deprotonation of the pyrazole C5-H bond.

For a substrate like this compound, treatment with a strong lithium amide base such as lithium diisopropylamide (LDA) at low temperatures would be the expected method to generate the 5-lithiated intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C5 position, as shown in the table below.

Table 1: Representative C5-Functionalization of N-Substituted Pyrazoles via Directed ortho-Lithiation

N-SubstituentBaseElectrophileC5-SubstituentYield (%)
1-(1-Ethoxyethyl)LDADMF-CHOGood
1-(1-Ethoxyethyl)n-BuLiDMF-CHOGood
Benzyl (B1604629)LDAI₂-IN/A
BenzylLDAMe₃SiCl-SiMe₃N/A

Note: Yields are generalized as "Good" where specific percentages for the this compound substrate are not available in the cited literature, but the transformation is well-established for analogous N-protected pyrazoles.

Buchwald–Hartwig Amination for C3-Aminated Pyrazoles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. The reaction is particularly effective for coupling aryl or heteroaryl halides with a diverse range of primary and secondary amines. The C3-iodo substituent in this compound makes it an excellent substrate for this transformation, enabling the synthesis of various C3-aminated pyrazole derivatives.

The reaction typically involves a palladium catalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, a phosphine ligand to facilitate the catalytic cycle, and a base. The choice of ligand is critical for the reaction's success, with bulky, electron-rich ligands like Xantphos or RuPhos often providing high yields. The base, commonly cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu), is required to deprotonate the amine and facilitate the reductive elimination step.

Detailed studies have demonstrated the successful amination of 1-benzyl-3-iodopyrazole with both aliphatic and aromatic amines, affording the corresponding 3-amino-1-benzyl-1H-pyrazoles in good to excellent yields.

Table 2: Buchwald-Hartwig Amination of this compound

AmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane10095
PyrrolidinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane10088
AnilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane10075
BenzylaminePd₂(dba)₃ / XantphosCs₂CO₃Dioxane10082

Electrophilic and Nucleophilic Functionalization of the Pyrazole Ring System

Functionalization via Ring-Opening and Rearomatization Pathways

Functionalization of pyrazoles through pathways involving ring-opening and subsequent rearomatization is not a common synthetic strategy under typical laboratory conditions. The pyrazole ring is an aromatic and relatively stable heterocyclic system. However, under specific, often harsh conditions or through the generation of highly reactive intermediates, such pathways can be observed.

For instance, the generation of a pyrazole nitrene intermediate can lead to complex rearrangements that involve ring-opening and recyclization cascades. Another example involves the reaction of pyrazolines (dihydropyrazoles) with activated alkynes, which can proceed through an unexpected ring-opening of the pyrazoline followed by elimination and formation of a new, highly substituted pyrazole. These transformations are generally not considered general-purpose synthetic methods for functionalizing a stable substrate like this compound but represent mechanistically interesting, albeit specialized, reactivity pathways.

Transformational Chemistry of the N-Benzyl Moiety

Oxidative and Reductive Modifications of the Benzyl Group

The N-benzyl group is frequently employed as a protecting group for the pyrazole nitrogen. Its removal, or debenzylation, is a key transformation that unmasks the N-H bond for further functionalization or to yield the final target molecule. This can be accomplished through both oxidative and reductive methods.

Reductive Debenzylation: The most common reductive method is catalytic hydrogenolysis. This involves treating the N-benzylpyrazole with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C). The reaction cleaves the N-C benzyl bond, releasing toluene as a byproduct. The addition of an acid, such as acetic acid, can sometimes facilitate the reaction, particularly for substrates where the amine product might otherwise coordinate to and poison the catalyst.

Oxidative Debenzylation: A variety of oxidative methods can also be used for N-debenzylation, often offering better functional group tolerance (e.g., preserving reducible groups like alkenes or alkynes) than hydrogenolysis. One effective method involves the use of ceric ammonium (B1175870) nitrate (B79036) (CAN). Another approach utilizes alkali metal bromides (e.g., NaBr) in the presence of an oxidant like Oxone, which generates a reactive bromo radical that initiates the cleavage. More recently, visible-light-mediated oxidative debenzylation using photocatalysts has emerged as a mild and efficient alternative.

Table 4: Methods for the Debenzylation of N-Benzylpyrazoles

MethodReagentsConditionsAdvantage
ReductiveH₂, Pd(OH)₂/C, Acetic Acid60 °C, EtOHClean, common procedure
OxidativeCeric Ammonium Nitrate (CAN)aq. CH₃CNMild conditions
OxidativeNaBr, Oxoneaq. CH₃CN, rtTransition-metal-free
OxidativeDDQ, Visible LightCH₂Cl₂, rtHigh functional group tolerance

Selective Cleavage of the N-Benzyl Protecting Group for N-H Pyrazoles

The N-benzyl group is a commonly employed protecting group for nitrogen-containing heterocycles due to its general stability. However, its removal can be challenging and may require harsh conditions that are incompatible with other functional groups present in the molecule. organic-chemistry.org Traditional methods for N-debenzylation, such as hydrogenolysis catalyzed by palladium on carbon (Pd/C), can be inefficient for pyrazoles. The amine nitrogen atoms in the substrate and the resulting product can coordinate strongly to the palladium catalyst, leading to catalyst poisoning and decreased activity, often necessitating high pressures or temperatures to complete the reaction. nih.gov Similarly, deprotection using strong Lewis acids like aluminum chloride (AlCl₃) can be problematic if the substrate contains acid-sensitive functional groups. organic-chemistry.org

A highly efficient and mild alternative for the N-debenzylation of various aromatic heterocycles, including pyrazoles, involves an oxidative cleavage process. researchgate.net This method utilizes a combination of potassium tert-butoxide (KOtBu) and dimethyl sulfoxide (B87167) (DMSO) in the presence of oxygen. The reaction proceeds rapidly at room temperature, affording the debenzylated N-H pyrazoles in high yields. researchgate.net

The proposed mechanism for this transformation begins with the deprotonation of the benzylic C-H by a strong base, which can be either potassium tert-butoxide or the methylsulfinylmethyl anion formed in situ. researchgate.net The resulting benzylic anion is then trapped by molecular oxygen to form a peroxy anion intermediate. This intermediate is subsequently reduced by DMSO, leading to the formation of the deprotected heterocycle, benzaldehyde, and dimethyl sulfone. researchgate.net

This oxidative debenzylation method demonstrates broad functional group tolerance. It is compatible with thioethers, halides, nitriles, and even benzyl ethers, making it a valuable tool for late-stage deprotection in complex syntheses. researchgate.net

Table 1: Oxidative N-Debenzylation of N-Benzylated Heterocycles using KOtBu/DMSO/O₂ researchgate.net
EntrySubstrateTime (min)Yield (%)
11-Benzyl-2-(methylthio)imidazole1095
21-Benzyl-2-phenylimidazole1098
31-Benzyl-3-trifluoromethyl-5-phenyl-pyrazole1099
41-Benzyl-5-chloro-6-nitro-benzimidazole1599
51-Benzyl-indazole1098
69-Benzyl-carbazole1099
71-Benzyl-2-phenyl-indole1098

Regioselective Arylation of N-Benzyl Pyrazoles

Direct C-H arylation has emerged as a powerful and atom-economical strategy for the synthesis of complex biaryl structures, avoiding the need for pre-functionalized starting materials. beilstein-journals.org For N-substituted pyrazoles, the C-5 position is often the most acidic and sterically accessible site, making it a prime target for regioselective C-H functionalization. academie-sciences.frnih.gov

Palladium-catalyzed direct arylation provides an effective route for the regioselective introduction of aryl groups at the C-5 position of N-alkyl pyrazoles. While the title compound, this compound, would typically undergo cross-coupling at the C-3 position via its iodo group, the principles of regioselective C-H arylation are best illustrated with related N-substituted pyrazoles that lack such a leaving group.

In a typical reaction, an N-alkyl pyrazole is coupled with an aryl halide in the presence of a palladium catalyst and a suitable base. For instance, the palladium-catalyzed C-5 arylation of ethyl 1-methylpyrazole-4-carboxylate has been demonstrated with a range of aryl bromides. Using a phosphine-free Pd(OAc)₂ catalyst with potassium acetate (B1210297) (KOAc) as the base in dimethylacetamide (DMA) at elevated temperatures affords the C-5 arylated products in good to excellent yields. academie-sciences.fr This reaction exhibits broad scope with respect to the aryl bromide, tolerating both electron-donating and electron-withdrawing substituents. academie-sciences.fr

The choice of solvent can also play a crucial role. Anisole has been identified as a more environmentally friendly solvent for the ligandless palladium-catalyzed C-5 arylation of azoles, including 1-methylpyrazole. nih.gov The reaction proceeds efficiently, highlighting the potential for developing greener synthetic protocols. The presence of an electron-withdrawing group at the C-4 position of the pyrazole can enhance the acidity of the C-5 proton, facilitating the C-H activation step. academie-sciences.frnih.gov

Table 2: Palladium-Catalyzed C-5 Arylation of Ethyl 1-methylpyrazole-4-carboxylate with Aryl Bromides academie-sciences.fr
EntryAryl BromideProductYield (%)
11-Bromo-4-(trifluoromethyl)benzeneEthyl 1-methyl-5-(4-(trifluoromethyl)phenyl)pyrazole-4-carboxylate88
21-Bromo-4-methoxybenzeneEthyl 5-(4-methoxyphenyl)-1-methylpyrazole-4-carboxylate85
31-Bromo-4-fluorobenzeneEthyl 5-(4-fluorophenyl)-1-methylpyrazole-4-carboxylate84
41-Bromo-3-fluorobenzeneEthyl 5-(3-fluorophenyl)-1-methylpyrazole-4-carboxylate77
5Methyl 4-bromobenzoateEthyl 5-(4-(methoxycarbonyl)phenyl)-1-methylpyrazole-4-carboxylate91
63-BromopyridineEthyl 1-methyl-5-(pyridin-3-yl)pyrazole-4-carboxylate74
Reaction Conditions: Pd(OAc)₂, KOAc, DMA, 150 °C, 16 h.

Advanced Spectroscopic and Structural Elucidation of 1 Benzyl 3 Iodo 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of the proton and carbon framework, as well as the connectivity between atoms.

The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule. The predicted chemical shifts are influenced by the electron-withdrawing effect of the iodine atom and the anisotropic effects of the aromatic pyrazole (B372694) and benzyl (B1604629) rings.

¹H NMR: The proton spectrum is expected to show distinct signals for the pyrazole ring protons (H4 and H5), the benzylic methylene (B1212753) protons (CH₂), and the protons of the phenyl ring. The H5 proton is anticipated to be the most downfield of the pyrazole protons due to its proximity to the electronegative N1 atom of the benzyl-substituted ring. The benzylic protons typically appear as a sharp singlet around 5.3 ppm.

¹³C NMR: In the carbon spectrum, the most notable feature is the signal for the C3 carbon, which is directly bonded to the iodine atom. Due to the heavy atom effect, this carbon is expected to resonate at a significantly upfield chemical shift (predicted around 65 ppm). The other pyrazole carbons, C4 and C5, and the carbons of the benzyl group will appear in their characteristic aromatic and aliphatic regions.

Predicted ¹H and ¹³C NMR Data for 1-Benzyl-3-iodo-1H-pyrazole

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Pyrazole C3-~65.0
Pyrazole H4/C4~6.45 (d)~111.0
Pyrazole H5/C5~7.50 (d)~133.0
Benzyl CH₂~5.35 (s)~55.0
Benzyl C-ipso-~136.0
Benzyl C-ortho~7.25 (m)~128.0
Benzyl C-meta~7.38 (m)~129.0
Benzyl C-para~7.32 (m)~128.5

Note: Predicted values are based on substituent effects and data from analogous compounds. Solvent: CDCl₃.

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the specific isomeric structure (regiochemistry).

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Key expected correlations would be observed between the H4 and H5 protons of the pyrazole ring and within the spin system of the benzyl group's aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons, confirming the assignments made in the 1D spectra. For instance, it would show a cross-peak between the signal at ~5.35 ppm and the carbon signal at ~55.0 ppm, definitively assigning them to the benzylic CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the regiochemistry. It shows correlations between protons and carbons over two or three bonds. The crucial correlation for confirming the N1-benzylation is the expected cross-peak between the benzylic CH₂ protons (~5.35 ppm) and the C5 carbon of the pyrazole ring (~133.0 ppm). This confirms the connectivity of the benzyl group to the N1 position.

Predicted Key 2D NMR Correlations for this compound

ExperimentCorrelating Nuclei (Proton → Atom)Significance
COSY H4 ↔ H5Confirms adjacent protons on pyrazole ring.
HSQC Pyrazole H4 ↔ Pyrazole C4Assigns protonated carbons.
Benzyl CH₂ ↔ Benzyl CH₂
HMBC Benzyl CH₂ → Pyrazole C5Confirms N1 position of benzyl group.
Benzyl CH₂ → Benzyl C-ipsoConfirms benzyl group connectivity.
Pyrazole H5 → Pyrazole C3Confirms C3-iodo substitution.
Pyrazole H4 → Pyrazole C5 & C3Verifies pyrazole ring structure.

¹⁵N NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atoms. The pyrazole ring contains two distinct nitrogen atoms: N1, which is a pyrrole-type nitrogen bonded to the benzyl group, and N2, a pyridine-type nitrogen double-bonded to a carbon atom. These different environments are expected to result in well-separated signals in the ¹⁵N NMR spectrum, allowing for their unambiguous identification and providing data on the electronic effects of the substituents.

X-ray Crystallography for Definitive Solid-State Structure Determination

While the crystal structure for this compound has not been specifically reported, analysis of related structures, such as 4-benzyl-1H-pyrazole, allows for a confident prediction of its solid-state geometry. The molecule would feature a planar pyrazole ring. The benzyl group would be oriented out of the plane of the pyrazole ring. Key structural parameters like the C-I bond length and the N1-C(H₂) bond length can be estimated from standard values. In the crystal lattice, intermolecular interactions such as π-π stacking between the aromatic rings would likely play a significant role in the packing arrangement.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information on the molecular weight and the fragmentation pathways of a molecule upon ionization. For this compound (C₁₀H₉IN₂), the molecular weight is 284.10 g/mol .

The electron ionization (EI) mass spectrum is predicted to show a clear molecular ion peak ([M]⁺•) at m/z 284. The fragmentation pattern would be dominated by cleavages that form stable ions. A primary and highly characteristic fragmentation for benzyl-substituted compounds is the cleavage of the benzylic C-N bond to form the tropylium (B1234903) cation ([C₇H₇]⁺) at m/z 91, which would likely be the base peak. Other significant fragments would arise from the loss of the iodine atom or fragmentation of the pyrazole ring.

Predicted Key Fragments in the Mass Spectrum of this compound

m/zPredicted Ion FormulaPredicted Fragment Identity
284[C₁₀H₉IN₂]⁺•Molecular Ion (M⁺•)
157[C₁₀H₉N₂]⁺[M - I]⁺
91[C₇H₇]⁺Tropylium ion (Base Peak)
193[C₃H₂IN₂]⁺[M - C₇H₇]⁺ (Iodopyrazole cation)

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to display several characteristic absorption bands. These include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the aliphatic CH₂ group (below 3000 cm⁻¹). The stretching vibrations of the C=C and C=N bonds within the pyrazole and phenyl rings would appear in the 1450-1610 cm⁻¹ region. The C-I stretching vibration is expected to appear in the far-infrared region, typically around 500-600 cm⁻¹.

Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Functional Group
C-H stretch (Aromatic)3030 - 3100Phenyl and Pyrazole C-H
C-H stretch (Aliphatic)2860 - 2950Benzyl CH₂
C=C / C=N stretch1450 - 1610Phenyl and Pyrazole Rings
CH₂ bend (Scissoring)~1455Benzyl CH₂
C-I stretch500 - 600Carbon-Iodine Bond

Theoretical and Computational Investigations of 1 Benzyl 3 Iodo 1h Pyrazole

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for elucidating the molecular behavior of heterocyclic compounds, providing profound insights into their electronic structure and reactivity. eurasianjournals.com For 1-benzyl-3-iodo-1H-pyrazole, these computational methods offer a molecular-level understanding that complements experimental findings. By solving the Schrödinger equation through various approximations, these methods can map the electron distribution within the molecule, determine the energies of molecular orbitals, and predict the regions most susceptible to chemical attack.

Density Functional Theory (DFT) Studies

Among the various quantum chemical methods, Density Functional Theory (DFT) has emerged as a particularly powerful and widely used approach for studying pyrazole (B372694) derivatives due to its favorable balance of computational cost and accuracy. eurasianjournals.comeurasianjournals.com DFT calculations are employed to investigate the geometric and electronic properties of this compound, offering detailed predictions of its behavior in chemical reactions.

DFT is a key tool for predicting the regioselectivity of chemical reactions, forecasting which position on the pyrazole ring is most likely to react. imist.ma This is often achieved by analyzing "reactivity descriptors" derived from the electron density, such as Fukui functions and local softness indices. These descriptors identify the atoms most susceptible to either electrophilic or nucleophilic attack. researchgate.net

For this compound, the primary sites for electrophilic aromatic substitution are the C4 and C5 positions of the pyrazole ring. DFT calculations can predict the relative likelihood of attack at these positions by modeling the stability of the intermediate carbocations (sigma complexes). The electronic influence of the N-benzyl and C-iodo groups is critical; the benzyl (B1604629) group generally acts as a weak activating group, while the inductive effect of the iodine atom deactivates the ring. The iodine atom itself is a primary site for transition metal-catalyzed cross-coupling reactions. arkat-usa.org DFT can model these complex catalytic cycles to explain the observed regioselectivity.

Table 1: Hypothetical DFT-Calculated Fukui Indices for Electrophilic and Nucleophilic Attack on this compound

Atomic CenterFukui Index (f-) for Nucleophilic AttackFukui Index (f+) for Electrophilic AttackPredicted Reactivity
N10.0150.030Low
N20.1100.095Moderate nucleophilic character
C30.2500.050High for organometallic coupling
C40.0800.210High for electrophilic attack
C50.0650.180Moderate for electrophilic attack

DFT calculations are instrumental in mapping the entire energy landscape of a chemical reaction, providing a detailed, step-by-step mechanism. nih.gov This involves locating and characterizing the structures of reactants, intermediates, transition states, and products. For this compound, a key reaction is the Sonogashira cross-coupling, where the iodo group is substituted. researchgate.net

Computational studies can model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. By calculating the activation energy (the energy barrier of the transition state) for each step, researchers can identify the rate-determining step and understand how factors like solvent, temperature, and ligand choice influence the reaction outcome. This theoretical insight is crucial for optimizing experimental conditions to improve reaction yields and selectivity. imist.ma

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding chemical reactivity. nih.gov The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In this compound, MEP analysis would show negative potential (red/yellow) around the two nitrogen atoms of the pyrazole ring, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. A region of positive potential (a "sigma-hole") is often found on the iodine atom, making it susceptible to nucleophilic or metallic interactions. Analysis of Mulliken or Natural Bond Orbital (NBO) charges quantifies the partial charge on each atom, further detailing the electronic landscape of the molecule. researchgate.netuni-greifswald.de

Table 2: Representative Calculated Electronic Properties for a Substituted Pyrazole System

ParameterValue (Illustrative)Implication for Reactivity
HOMO Energy-6.8 eVCapacity to donate electrons
LUMO Energy-1.2 eVCapacity to accept electrons
HOMO-LUMO Gap5.6 eVHigh kinetic stability
Dipole Moment2.5 DebyeModerate polarity

Investigation of Tautomerism and Conformational Preferences in Pyrazoles

Pyrazoles are known for exhibiting prototropic tautomerism, where a proton can reside on either of the two ring nitrogen atoms. nih.gov However, in this compound, the N1 position is substituted with a benzyl group, which quenches this form of annular tautomerism. Therefore, computational studies for this specific molecule focus on conformational preferences rather than tautomeric equilibria.

The primary conformational freedom in this compound arises from the rotation of the benzyl group relative to the pyrazole ring. DFT calculations can determine the potential energy surface for this rotation. These studies typically show that a non-planar conformation, where the phenyl ring is significantly twisted out of the plane of the pyrazole ring, is the most stable. nih.gov This twisted arrangement minimizes the steric repulsion between the ortho-hydrogens of the phenyl group and the atoms of the pyrazole ring. The calculated dihedral angle between the two rings is a key output of these studies. nih.gov

Computational Modeling of Substituent Effects on Pyrazole Reactivity

The chemical behavior of this compound is a direct consequence of the electronic and steric effects of its substituents. Computational modeling is essential for dissecting and quantifying these influences. nih.gov

N1-Benzyl Group: This group primarily exerts a steric effect, influencing the approach of reagents to the pyrazole ring. nih.gov Electronically, it is generally considered a weak electron-donating group, which can slightly increase the electron density of the pyrazole ring compared to an N-H pyrazole. This can impact the regioselectivity of electrophilic substitution reactions.

C3-Iodo Group: The iodine atom has a dual electronic effect. It is strongly electron-withdrawing through induction, which deactivates the pyrazole ring towards electrophilic attack. However, its primary role is as a versatile synthetic handle. The carbon-iodine bond is relatively weak, making it an excellent leaving group in nucleophilic substitution and, more importantly, a key reactant in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). arkat-usa.orgresearchgate.net

DFT studies can model a series of pyrazoles with different substituents to create quantitative structure-activity relationships (QSAR). researchgate.net By comparing the calculated properties of this compound with those of unsubstituted pyrazole or pyrazoles with different groups, a precise understanding of how the benzyl and iodo substituents modulate the molecule's reactivity profile can be achieved.

Molecular Dynamics Simulations of Intermolecular Interactions and Self-Association

Molecular dynamics simulations are powerful computational tools used to simulate the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior over time, offering insights into intermolecular interactions and the potential for self-association.

In the context of this compound, MD simulations would be instrumental in characterizing the non-covalent forces that govern its interactions with neighboring molecules. These forces include van der Waals interactions, dipole-dipole interactions, and potentially halogen bonding involving the iodine atom. The simulations could elucidate the preferred orientations and geometries of molecular aggregation, providing a dynamic picture of how these molecules might arrange themselves in a condensed phase.

Detailed Research Findings from Analogous Systems

Although specific data for this compound is not available, research on other substituted pyrazole derivatives highlights the types of interactions that are likely to be significant. Computational studies on various pyrazole-containing compounds have demonstrated the importance of hydrogen bonding (where applicable), π-π stacking interactions between aromatic rings, and electrostatic interactions in determining their supramolecular structures. For this compound, the benzyl and pyrazole rings provide potential sites for π-π stacking.

The presence of a bulky iodine atom at the 3-position of the pyrazole ring is expected to introduce specific steric and electronic effects. Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species, could play a crucial role in the self-association of this molecule. The iodine atom could interact with electron-rich regions of neighboring molecules, such as the nitrogen atoms of the pyrazole ring or the π-system of the benzyl group.

A hypothetical MD simulation of this compound in a non-polar solvent could reveal the formation of dimers or larger aggregates. Analysis of the simulation trajectories would allow for the calculation of key structural and energetic parameters.

Hypothetical Interaction Energy Components

The following table presents a hypothetical breakdown of the non-covalent interaction energies that could be observed in a simulated dimer of this compound. These values are illustrative and would require specific quantum mechanical or molecular mechanics calculations to be confirmed.

Interaction TypeContributing MoietiesEstimated Energy (kcal/mol)
π-π StackingBenzyl Ring - Benzyl Ring-2.5 to -5.0
π-π StackingPyrazole Ring - Benzyl Ring-1.5 to -3.5
Halogen BondingIodine - Pyrazole Nitrogen-1.0 to -3.0
van der WaalsOverall Molecular Surface-3.0 to -6.0
Electrostatic (Dipole-Dipole)Polar C-I and N-N bonds-1.0 to -2.5

Simulated Self-Association Metrics

Further analysis of a hypothetical MD simulation could yield data on the geometry and stability of self-associated structures. The radial distribution function (RDF), g(r), would be a key metric, indicating the probability of finding a neighboring molecule at a certain distance from a reference molecule. Peaks in the RDF would signify preferred intermolecular distances corresponding to stable aggregate formations.

MetricDescriptionHypothetical Value/Observation
First Solvation Shell Peak (RDF) Indicates the distance of closest approach and strongest interaction between molecules.A prominent peak around 4-6 Å could suggest dimer formation.
Coordination Number The average number of nearest neighbors to a central molecule.A coordination number of 1-2 might indicate a prevalence of dimers.
Dimer Lifetime The average time a specific dimeric association persists during the simulation.Lifetimes in the range of nanoseconds would suggest stable, albeit dynamic, associations.
Dominant Dimer Configuration The most frequently observed geometric arrangement of two interacting molecules.Could involve offset π-stacking of the benzyl groups combined with a T-shaped arrangement involving the pyrazole rings.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-benzyl-3-iodo-1H-pyrazole?

  • Methodology : The synthesis typically involves halogenation and functionalization of pyrazole derivatives. For instance, substituted 3-iodo-1H-pyrazoles can be synthesized via iodination of precursor pyrazoles using iodine monochloride (ICl) under controlled conditions. Subsequent benzylation at the N1 position is achieved via alkylation with benzyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile .
  • Key Steps :

  • Iodination at the 3-position using ICl.
  • N-Benzylation via nucleophilic substitution.
  • Purification via column chromatography or recrystallization.

Q. How is the structural integrity of this compound confirmed?

  • Characterization Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are used to confirm substitution patterns (e.g., benzyl group integration and iodine-induced deshielding effects) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is employed to resolve crystal structures, confirming bond lengths, angles, and spatial arrangement .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and halogen isotopic patterns .

Q. What are the typical applications of this compound in organic synthesis?

  • Cross-Coupling Reactions : The iodine atom at the 3-position serves as a reactive site for palladium-catalyzed Sonogashira, Suzuki, or Buchwald-Hartwig couplings, enabling the introduction of alkynes, aryl groups, or amines .
  • Functionalization Example :

  • Sonogashira Coupling : React with terminal alkynes using Pd(PPh₃)₄/CuI catalysis to form alkynyl-pyrazole derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized for Sonogashira coupling of this compound?

  • Variables to Optimize :

  • Catalyst System : Pd(PPh₃)₄ vs. PdCl₂(dppf) for improved yields.
  • Solvent : Use of THF or DMF at controlled temperatures (60–80°C).
  • Base : Et₃N or K₂CO₃ to neutralize HI byproducts .
    • Challenges : Competing side reactions (e.g., homocoupling) can be minimized by degassing solvents and using excess alkyne.

Q. How can discrepancies in spectroscopic data for this compound derivatives be resolved?

  • Case Study : Conflicting 1H^1H NMR signals due to rotational isomerism in benzyl-substituted pyrazoles.
  • Resolution Strategies :

  • Variable-temperature NMR to observe dynamic behavior.
  • Computational modeling (DFT) to predict stable conformers .
    • Data Validation : Cross-reference with high-resolution crystallographic data (e.g., C–I bond length ~2.09 Å) using SHELXL refinement .

Q. What computational methods are used to predict the bioactivity of this compound derivatives?

  • Molecular Docking : Tools like AutoDock or Schrödinger Suite assess binding affinity to target proteins (e.g., kinases or GPCRs).
  • ADMET Prediction : SwissADME or pkCSM models evaluate pharmacokinetic properties (e.g., logP, bioavailability) .
  • Example : Docking studies of triazole-pyrazole hybrids reveal interactions with catalytic residues in enzyme active sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.